5-(2-Methylcyclopropyl)furan-2-carbothioamide
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Overview
Description
Preparation Methods
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylcyclopropylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing and custom synthesis services are available for this compound .
Chemical Reactions Analysis
5-(2-Methylcyclopropyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(2-Methylcyclopropyl)furan-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbothioamide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-(2-Methylcyclopropyl)furan-2-carbothioamide can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share similar structural features, including an electron-rich furan moiety and a carbothioamide group. this compound is unique due to the presence of the 2-methylcyclopropyl group, which can influence its reactivity and biological activity .
Similar Compounds
Fenfuram: A fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar applications.
Methfuroxam: A furan carboxamide with distinct biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
5-(2-methylcyclopropyl)furan-2-carbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12) |
InChI Key |
MTKVXWCUUMMXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)C(=S)N |
Origin of Product |
United States |
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